Grgdsp -

Grgdsp

Catalog Number: EVT-243162
CAS Number:
Molecular Formula: C22H37N9O10
Molecular Weight: 587.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GRGDSP is a synthetic hexapeptide derived from the cell-binding domain of fibronectin, an extracellular matrix protein. [, , , , , , , , , ] It acts as an integrin antagonist, meaning it can bind to integrins and interfere with their interaction with native ligands like fibronectin. [, , , , , , , , , ] GRGDSP is a crucial tool in scientific research, especially in understanding cell adhesion, migration, proliferation, and differentiation. [, , , , , , , , , ]

Future Directions
  • Developing more specific and potent integrin antagonists: This could involve modifying the GRGDSP sequence or creating novel peptides or small molecules that target specific integrin subtypes. []

  • Understanding the detailed molecular mechanisms of integrin signaling: This would involve studying downstream signaling pathways activated by integrin-GRGDSP interactions, leading to better understanding of cellular responses. []

  • Improving the design and efficacy of GRGDSP-conjugated biomaterials: This could involve optimizing peptide conjugation strategies, developing new biomaterials, and tailoring them for specific applications. []

  • Exploring the therapeutic potential of GRGDSP in various diseases: This could include developing GRGDSP-based drugs for treating cancer, cardiovascular diseases, and neurological disorders. []

GRGESP (Gly-Arg-Gly-Glu-Ser-Pro)

  • Compound Description: GRGESP is a hexapeptide that is structurally similar to GRGDSP, with a glutamic acid (Glu) residue replacing the aspartic acid (Asp) residue. This single amino acid substitution significantly impacts its biological activity. In multiple studies, GRGESP has been used as a negative control for GRGDSP, demonstrating significantly reduced or absent activity in inhibiting cell adhesion, migration, and other integrin-mediated processes. [, , , , , , ]
  • Relevance: The comparison between GRGESP and GRGDSP highlights the critical role of the aspartic acid residue in the RGD motif for binding to integrins. This specificity underscores the importance of the precise amino acid sequence in mediating biological interactions. [, , , , , , ]

GRGDTP (Gly-Arg-Gly-Asp-Thr-Pro)

  • Compound Description: This hexapeptide analog of GRGDSP features a threonine (Thr) substitution for serine (Ser). While GRGDTP retains the crucial RGD sequence, studies on osteoclast adhesion revealed that it displays reduced potency compared to GRGDSP in inhibiting cell adhesion. []
  • Relevance: This finding suggests that even subtle changes within the peptide sequence flanking the RGD motif can influence its binding affinity to integrins. While GRGDTP can still interact with integrins, its altered structure results in weaker interactions compared to GRGDSP. []

Ac-RGDS-NH2 (Acetylated-Arg-Gly-Asp-Ser-Amide)

  • Compound Description: This is a chemically modified tetrapeptide containing the core RGD sequence. The N-terminus is acetylated, and the C-terminus is amidated. Such modifications can enhance peptide stability and resistance to enzymatic degradation. In osteoclast adhesion assays, Ac-RGDS-NH2 exhibited higher potency compared to the linear GRGDS peptide, but lower potency compared to GRGDSP. []
  • Relevance: This suggests that chemical modifications flanking the RGD sequence, in addition to the amino acid sequence itself, can influence the peptide's ability to interact with and inhibit integrins. []

Ac-RGDV-NH2 (Acetylated-Arg-Gly-Asp-Val-Amide)

  • Compound Description: Similar to Ac-RGDS-NH2, this tetrapeptide also possesses N-terminal acetylation and C-terminal amidation, but with a valine (Val) residue replacing the serine (Ser) of Ac-RGDS-NH2. This peptide showed greater potency than Ac-RGDS-NH2 in inhibiting osteoclast adhesion, suggesting the importance of the C-terminal amino acid in influencing integrin binding. []
  • Relevance: The increased potency of Ac-RGDV-NH2 over Ac-RGDS-NH2, alongside the varying activities of other related peptides, emphasizes the significance of each amino acid within the RGD motif and its flanking sequences in determining the overall binding affinity to GRGDSP's target, integrins. []

RGDV (Arg-Gly-Asp-Val)

  • Compound Description: This tetrapeptide represents the minimal RGD sequence with an additional Val residue. Despite its short length, RGDV displayed notable inhibitory activity in osteoclast adhesion assays, although it was less potent than the longer peptides GRGDSP and GRGDTP. []
  • Relevance: This observation highlights that the core RGD motif itself is essential for integrin binding. While flanking residues contribute to binding affinity and specificity, the tetrapeptide RGDV demonstrates that even shorter sequences containing RGD can retain biological activity relevant to GRGDSP's function. []
  • Compound Description: This cyclic pentapeptide, containing the RGD sequence, was significantly more potent than linear RGD peptides in inhibiting osteoclast adhesion to serum-coated glass, indicating its high affinity for integrins. [] Interestingly, it demonstrated selectivity for β3 integrins as it effectively inhibited platelet aggregation while showing lower potency against L8 skeletal muscle cell adhesion to vitronectin. []
  • Relevance: The enhanced potency and selectivity of SK&F 106760 underscore the impact of cyclization and specific amino acid substitutions around the RGD motif on both binding affinity and specificity toward distinct integrin subtypes. Its comparison with GRGDSP and other linear peptides provides valuable insights for designing targeted integrin antagonists. []

Telios Peptide (H-Gly-S,S-cyclo-(Pen-Gly-Arg-Gly-Asp-Ser-Pro-Cys)-Ala-OH)

  • Relevance: Comparing the Telios peptide with GRGDSP and SK&F 106760 demonstrates that achieving selectivity for specific integrin subtypes requires careful consideration of the cyclic structure, amino acid composition, and modifications surrounding the core RGD motif. []

Echistatin

  • Compound Description: Echistatin is a disintegrin, a family of naturally occurring polypeptides found in snake venom, known for their potent integrin-binding properties. It was the most potent inhibitor of osteoclast adhesion among all tested compounds, exhibiting nanomolar IC50 values in both rat and chick osteoclasts. []
  • Relevance: Echistatin’s high potency compared to GRGDSP and other synthetic peptides demonstrates the potential of natural products as valuable sources for discovering and developing highly potent and selective integrin antagonists. []

KDGEA (Lys-Asp-Gly-Glu-Ala)

  • Compound Description: This pentapeptide, containing the DGEA sequence, serves as a recognition site for the α2β1 integrin in type I collagen. In contrast to GRGDSP, KDGEA exhibited a distinct effect by decreasing cell migration. []
  • Relevance: The contrasting effects of KDGEA and GRGDSP, despite both being involved in cell-matrix interactions, highlight the complexity and diversity of integrin functions. It further emphasizes the specificity of different integrin subtypes towards distinct ligands and their respective roles in regulating cellular behaviors. []

GRGDSPK (Gly-Arg-Gly-Asp-Ser-Pro-Lys)

  • Compound Description: This heptapeptide is an elongated analog of GRGDSP with an additional lysine (Lys) residue at the C-terminus. Although GRGDSPK retains the RGD sequence, it showed no significant effect on platelet-induced vasoconstriction, unlike triflavin, another RGD-containing peptide. []
  • Relevance: This finding suggests that simply extending the GRGDSP sequence with an additional amino acid does not necessarily enhance or retain its biological activity. The lack of effect by GRGDSPK compared to triflavin underscores the importance of structural features beyond the primary sequence, such as peptide conformation and charge distribution, in determining the overall efficacy and selectivity for specific integrin targets. []
Overview

GRGDSP is a synthetic peptide derived from the cell-binding domain of fibronectin, a glycoprotein that plays a crucial role in cell adhesion, migration, and differentiation. The sequence Gly-Arg-Gly-Asp-Ser-Pro is recognized for its ability to bind to integrins, which are transmembrane receptors that mediate cell-extracellular matrix adhesion. This peptide has garnered significant interest in biomedical applications, particularly in tissue engineering and regenerative medicine, due to its ability to enhance cell attachment and proliferation.

Source

GRGDSP is synthesized chemically rather than extracted from natural sources. It can be produced using various peptide synthesis methods, most notably Solid Phase Peptide Synthesis (SPPS), which allows for precise control over the peptide sequence and modifications.

Classification

GRGDSP is classified as a bioactive peptide due to its functional role in biological systems, particularly in mediating cell adhesion through integrin interactions. It is often categorized under cell-adhesion peptides and is utilized extensively in biomaterials and drug delivery systems.

Synthesis Analysis

Methods

The synthesis of GRGDSP can be achieved through several methods:

  1. Solid Phase Peptide Synthesis (SPPS): This method involves sequentially adding protected amino acids to a solid support resin. The peptide is built from the C-terminus to the N-terminus, allowing for high purity and yield. For GRGDSP, the use of Wang resin is common due to its efficiency in releasing the final product after cleavage.
  2. Liquid Phase Synthesis: This alternative method allows for greater flexibility but often results in lower yields and more complex purification processes.
  3. Conjugation Techniques: GRGDSP can also be conjugated to various substrates using techniques such as maleimide-thiol coupling or click chemistry, which facilitates its attachment to surfaces in biomaterials.

Technical Details

The synthesis typically involves:

  • Protecting group strategies to prevent unwanted reactions during synthesis.
  • Cleavage from the resin using trifluoroacetic acid or other suitable reagents.
  • Purification via high-performance liquid chromatography (HPLC) to ensure the desired purity and yield.
Molecular Structure Analysis

Structure

The molecular structure of GRGDSP consists of five amino acids with specific side chains that facilitate binding to integrins. The sequence is represented as follows:

  • Glycine (Gly)
  • Arginine (Arg)
  • Glycine (Gly)
  • Aspartic Acid (Asp)
  • Serine (Ser)
  • Proline (Pro)

Data

The molecular formula for GRGDSP is C20H28N6O6C_{20}H_{28}N_{6}O_{6}, with a molecular weight of approximately 432.56 g/mol. The peptide's structure allows it to adopt specific conformations conducive to interaction with integrins.

Chemical Reactions Analysis

Reactions

GRGDSP participates in various chemical reactions, primarily involving its amino acid side chains:

  1. Thiol-Maleimide Reaction: This reaction is commonly used for attaching GRGDSP to surfaces. The thiol group on the cysteine residue of GRGDSP reacts with maleimide-functionalized surfaces, forming a stable thioether bond.
  2. Click Chemistry: This method allows for the efficient conjugation of GRGDSP with other molecules or surfaces without requiring harsh conditions.

Technical Details

Characterization of these reactions often employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass spectrometry
  • Infrared spectroscopy
Mechanism of Action

Process

The mechanism by which GRGDSP exerts its effects primarily involves binding to integrins on cell surfaces. Upon binding, it triggers intracellular signaling pathways that promote cell adhesion, migration, and proliferation.

Data

Studies have shown that GRGDSP enhances the adhesion of various cell types, including endothelial cells and fibroblasts, leading to improved outcomes in tissue engineering applications. The specific interaction with integrins such as αvβ3 and α5β1 has been documented extensively in literature.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder when lyophilized.
  • Solubility: Soluble in water and common organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • Stability: GRGDSP is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The peptide can participate in various coupling reactions due to its functional groups.

Relevant data indicate that while GRGDSP maintains stability over time when stored properly, exposure to light and moisture should be minimized to preserve its integrity.

Applications

Scientific Uses

GRGDSP has numerous applications across various scientific fields:

  1. Tissue Engineering: Used as a coating on biomaterials to enhance cell adhesion and proliferation.
  2. Drug Delivery Systems: Incorporated into nanoparticles or hydrogels to improve targeting efficiency.
  3. Wound Healing: Promotes fibroblast migration and collagen synthesis in wound repair contexts.
  4. Cancer Research: Investigated for its role in modulating tumor microenvironments by influencing cell behavior.

Properties

Product Name

Grgdsp

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C22H37N9O10

Molecular Weight

587.6 g/mol

InChI

InChI=1S/C22H37N9O10/c23-8-15(33)28-11(3-1-5-26-22(24)25)18(37)27-9-16(34)29-12(7-17(35)36)19(38)30-13(10-32)20(39)31-6-2-4-14(31)21(40)41/h11-14,32H,1-10,23H2,(H,27,37)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H,40,41)(H4,24,25,26)/t11-,12-,13-,14-/m0/s1

InChI Key

NTEDOEBWPRVVSG-XUXIUFHCSA-N

SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

Synonyms

GdRGDSP
Gly-Arg-Gly-Asp-Ser-Pro
glycyl-arginyl-glycyl-aspartyl-seryl-proline
glycyl-arginyl-glycyl-aspartyl-seryl-proline, D-seryl isomer
GRGDSP

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O

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